

Computational Modeling of o-Carborane

Reactivity and Properties: Application Notes and Protocols

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Compound of Interest

Compound Name: *o*-Carborane

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the computational modeling of ortho-carborane (**o-carborane**) reactivity and properties. **o-Carborane**, a unique icosahedral cluster of ten boron atoms and two adjacent carbon atoms ($C_2B_{10}H_{12}$), has garnered significant interest in medicinal chemistry and materials science due to its distinct three-dimensional structure, high stability, and tunable electronic properties.^{[1][2]}

Computational methods are invaluable for elucidating the structure-activity relationships of **o-carborane** derivatives, guiding synthetic efforts, and predicting their biological activities.

Application Notes: Understanding o-Carborane Properties

Computational studies have been instrumental in characterizing the fundamental properties of **o-carboranes**, providing insights that are often challenging to obtain experimentally.

Geometric and Electronic Properties

Density Functional Theory (DFT) is a powerful tool for investigating the geometry and electronic structure of **o-carborane** and its derivatives. Key properties that can be calculated include bond lengths, bond angles, Mulliken charges, and frontier molecular orbitals (HOMO-LUMO). These calculations reveal that the C-C bond length in the **o-carborane** cage is notably long

and can be significantly influenced by substituents.[3][4] The electron-deficient nature of the boron cage and the electron-donating or -withdrawing character of substituents play a crucial role in determining the electronic properties and reactivity of these compounds.[3][5]

Reactivity and Reaction Mechanisms

Computational modeling can elucidate the reactivity of **o-carboranes** and the mechanisms of their reactions. For instance, DFT calculations can be used to determine the regioselectivity of B-H activation and to study the influence of directing groups, ligands, and solvents on these reactions.[6] The generation and reactivity of highly reactive intermediates like o-carboryne can also be investigated computationally, providing insights into their cycloaddition, hydrogen abstraction, and C-H bond insertion reactions.[7][8]

Application in Drug Discovery and Design

The unique properties of **o-carboranes** make them attractive pharmacophores in drug design.[1][4] Their hydrophobic nature and three-dimensional structure can lead to enhanced binding affinity and selectivity for biological targets.[9][10] Computational techniques such as molecular docking are employed to predict the binding modes of **o-carborane**-containing ligands to protein targets, while molecular dynamics (MD) simulations can provide insights into the dynamic behavior and stability of the ligand-protein complexes.[9][11][12] These methods are crucial in the development of **o-carborane**-based inhibitors for various therapeutic targets.

Data Presentation: Calculated Properties of o-Carborane Derivatives

The following tables summarize key quantitative data for **o-carborane** and its derivatives obtained from computational studies.

Table 1: Selected Bond Lengths in **o-Carborane** Derivatives (Å)

Compound	C-C Bond Length (Å)	C-B Bond Length (Å)	B-B Bond Length (Å)	Computational Method
o-Carborane	1.650	1.692-1.718	1.767-1.795	DFT/B3LYP
1,2-Di(p-tolyl)-o-carborane	1.74	-	-	DFT/B3LYP/6-31G
1,2-Di(p-fluorophenyl)-o-carborane	1.73	-	-	DFT/B3LYP/6-31G
Dianion of 1,2-Difluoro-o-carborane	2.638	-	-	B3LYP/6-31G
1,2-Bis(dimethylamino)-o-carborane	1.930	-	-	ω B97XD/aug-cc-pVTZ

Data sourced from multiple studies.[\[3\]](#)[\[5\]](#)[\[13\]](#)

Table 2: Mulliken Atomic Charges in **o-Carborane**

Atom	Mulliken Charge (a.u.)	Computational Method
C1	-0.15 to -0.25	Varies
C2	-0.15 to -0.25	Varies
B(3,6)	+0.05 to +0.15	Varies
B(4,5,7,8,11,12)	-0.05 to +0.05	Varies
B(9,10)	-0.10 to -0.20	Varies

Note: Mulliken charges are highly dependent on the basis set used and should be interpreted with caution, primarily for comparative purposes within a consistent computational framework.

[\[14\]](#)[\[15\]](#)[\[16\]](#)

Table 3: HOMO-LUMO Gap of **o-Carborane** Derivatives

Compound	HOMO (eV)	LUMO (eV)	HOMO-LUMO Gap (eV)	Computational Method
o-Carborane derivative 1	-5.78	-	-	DFT/B3LYP/6-31G
o-Carborane derivative 2	-5.96	-	-	DFT/B3LYP/6-31G
C24H34B8O6	-	-	1.94	DFT/B3LYP/6-31G(d)

Data sourced from multiple studies.[\[5\]](#)[\[9\]](#)[\[17\]](#)

Experimental Protocols

The following sections provide detailed protocols for performing computational studies on **o-carborane** derivatives.

Protocol 1: DFT Calculations for Geometry Optimization and Electronic Properties

This protocol outlines the steps for performing a DFT calculation on an **o-carborane** derivative using the Gaussian software suite.

3.1.1. Input File Preparation

- Build the Molecule: Construct the 3D structure of the **o-carborane** derivative using a molecular builder such as GaussView.
- Set Up the Calculation:
 - Job Type: Select Opt+Freq for geometry optimization followed by a frequency calculation to confirm a true minimum.

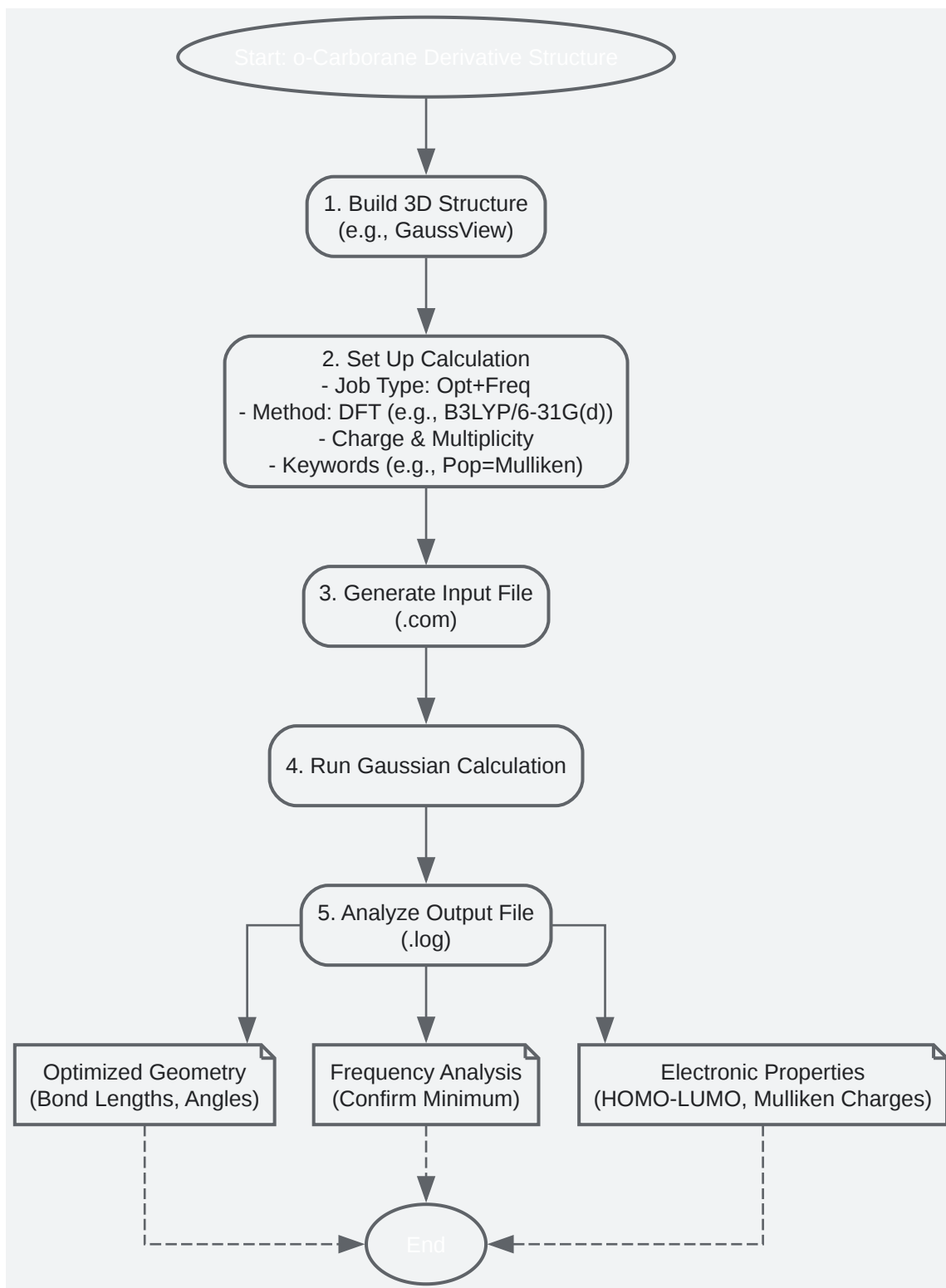
- Method: Choose a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d) for general purpose, or larger basis sets with diffuse and polarization functions like 6-311+G(d,p) for higher accuracy).
- Charge and Multiplicity: Specify the total charge and spin multiplicity of the molecule. For neutral, closed-shell molecules, this will be 0 and 1, respectively.
- Keywords: Include Pop=Mulliken to request Mulliken population analysis.
- Save the Input File: Save the generated input file (e.g., **o-carborane**_derivative.com).

3.1.2. Running the Calculation

- Submit the input file to the Gaussian program. This can be done through a command-line interface or a graphical user interface, depending on the system setup.

3.1.3. Analysis of Results

- Optimized Geometry: Open the output file (e.g., **o-carborane**_derivative.log) in a visualization program like GaussView to inspect the optimized geometry.
- Frequency Analysis: Check the output file for the vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
- Electronic Properties:
 - HOMO-LUMO: Locate the energies of the highest occupied and lowest unoccupied molecular orbitals in the output file to calculate the HOMO-LUMO gap.
 - Mulliken Charges: Find the Mulliken population analysis section in the output file to obtain the partial atomic charges.



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*Workflow for DFT Calculations of **o-Carborane** Derivatives.*

Protocol 2: Molecular Docking of o-Carborane Derivatives

This protocol describes a general workflow for performing molecular docking of an **o-carborane** derivative into a protein target using AutoDock Vina.[\[12\]](#)

3.2.1. Preparation of Receptor and Ligand

- Receptor Preparation:
 - Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).
 - Remove water molecules and any co-crystallized ligands.
 - Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using AutoDockTools (ADT).
 - Save the prepared receptor in PDBQT format.
- Ligand Preparation:
 - Generate the 3D structure of the **o-carborane** derivative (e.g., from DFT optimization).
 - Assign partial charges and define rotatable bonds using ADT.
 - Save the prepared ligand in PDBQT format.

3.2.2. Grid Box Definition

- Define the search space (grid box) for docking. This is typically centered on the active site of the protein, which can be identified from the position of a co-crystallized ligand or from literature data.

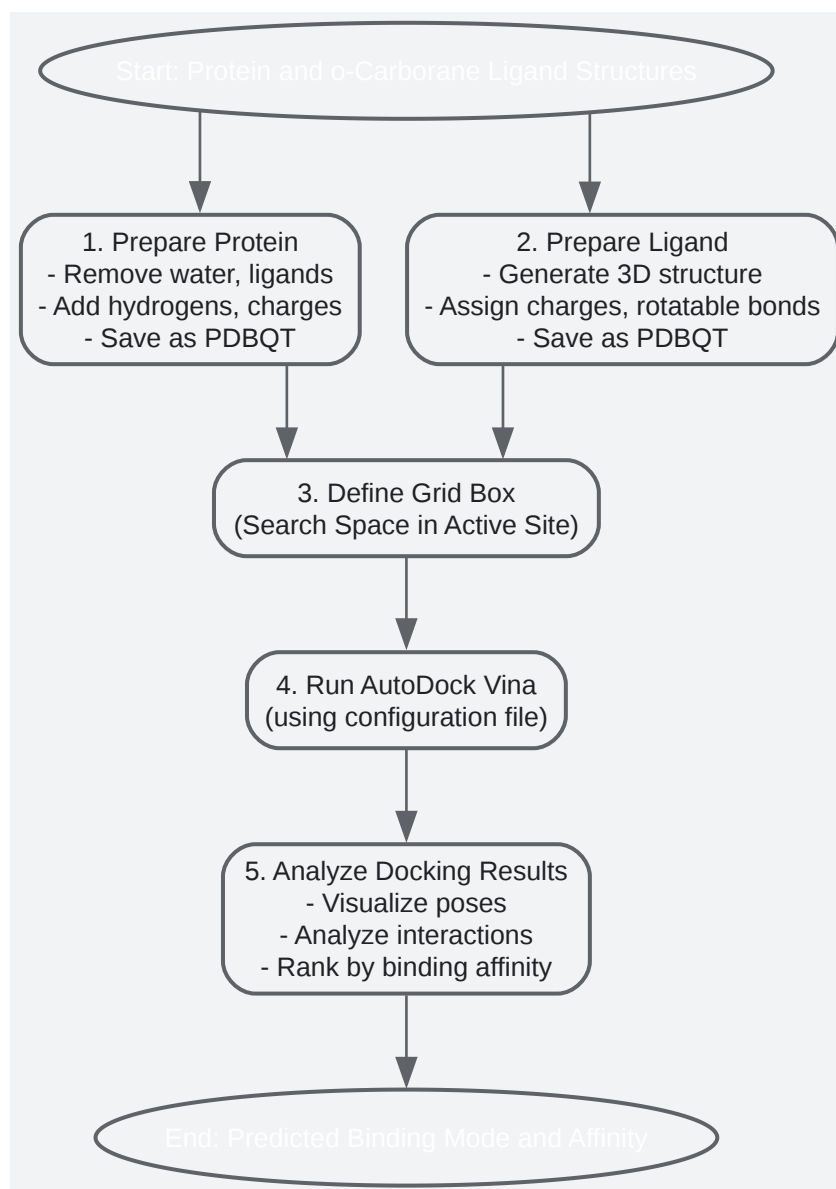
3.2.3. Running AutoDock Vina

- Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

- Execute AutoDock Vina from the command line using the configuration file.

3.2.4. Analysis of Docking Results

- Visualize the docked poses of the **o-carborane** derivative in the protein's active site using a molecular graphics program (e.g., PyMOL, Chimera).
- Analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
- Examine the predicted binding affinities to rank different derivatives.



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*Workflow for Molecular Docking of **o-Carborane** Derivatives.*

Protocol 3: Molecular Dynamics Simulations

This protocol provides a general outline for performing an MD simulation of an **o-carborane** derivative in complex with a protein using the AMBER software package.

3.3.1. System Preparation

- **Generate Ligand Parameters:** Since standard force fields may not include parameters for boron clusters, it is often necessary to generate parameters for the **o-carborane** derivative. This can be done using tools like antechamber and parmchk in AMBER, often relying on quantum mechanical calculations (e.g., at the HF/6-31G* level) to derive partial charges and other parameters.
- **Build the Complex:** Combine the protein and the docked **o-carborane** ligand into a single PDB file.
- **Solvation and Ionization:** Solvate the complex in a periodic box of water molecules (e.g., TIP3P) and add counter-ions to neutralize the system.

3.3.2. Simulation Steps

- **Minimization:** Perform a series of energy minimization steps to relax the system and remove any steric clashes. This is typically done with decreasing restraints on the solute.
- **Heating:** Gradually heat the system from 0 K to the desired simulation temperature (e.g., 300 K) under constant volume conditions (NVT ensemble).
- **Equilibration:** Equilibrate the system at the desired temperature and constant pressure (NPT ensemble) until properties like density and potential energy stabilize.
- **Production Run:** Run the production simulation for the desired length of time (e.g., nanoseconds to microseconds) to collect data for analysis.

3.3.3. Trajectory Analysis

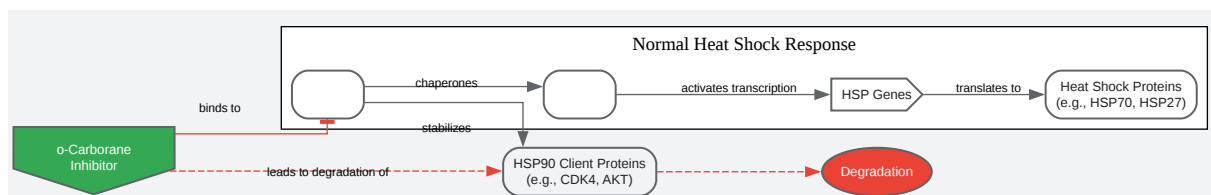
- Analyze the MD trajectory to study the dynamic behavior of the system. This can include calculating the root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and analyzing intermolecular interactions over time.

o-Carborane in Biological Signaling Pathways

Computational and experimental studies have identified several biological targets and signaling pathways that are modulated by **o-carborane** derivatives, highlighting their therapeutic potential, particularly in oncology.

Inhibition of the HSP90-HSF1 Pathway

Some disubstituted **o-carboranes** have been identified as inhibitors of Heat Shock Protein 90 (HSP90).[3] These compounds can disrupt the interaction between HSP90 and Heat Shock Factor 1 (HSF1), leading to the degradation of HSF1 and the suppression of the heat shock response. This, in turn, downregulates the expression of HSP90 client proteins involved in tumor progression and survival.[3] The inhibition of the HIF-1 signaling pathway under hypoxic conditions is another important consequence of HSP90 inhibition by carborane derivatives.[3][6]



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Inhibition of the HSP90-HSF1 Signaling Pathway by o-Carborane Derivatives.

Modulation of the Hippo Signaling Pathway

Carborane-containing compounds have been developed as inhibitors of the auto-palmitoylation of Transcriptional Enhanced Associate Domain (TEAD) proteins, which are key downstream

effectors of the Hippo signaling pathway.[13] The superior hydrophobicity of the carborane cage allows for strong interactions with the hydrophobic palmitoylation pocket of TEADs, thereby inhibiting their activity. This can lead to the suppression of cell proliferation and migration in cancer cells.[13]

Targeting Other Receptors and Enzymes

o-Carborane derivatives have also been designed to target a variety of other receptors and enzymes implicated in cancer and other diseases, including:

- Estrogen and Androgen Receptors: For the treatment of hormone-dependent cancers.[4]
- Vitamin D Receptor (VDR): Carborane-based VDR agonists have shown potent anticancer activity.[4]
- Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LO): Dual inhibitors for the treatment of inflammation and cancer.[4][11]
- Histone Deacetylases (HDACs): Carborane-capped HDAC inhibitors have shown promising anticancer properties.[10]
- P2X7 Receptor: The first CNS-active carborane was identified as a P2X7 receptor antagonist with antidepressant activity.

The versatility of **o-carborane** as a pharmacophore, combined with the power of computational modeling, continues to drive the discovery and development of novel therapeutic agents with unique mechanisms of action.

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